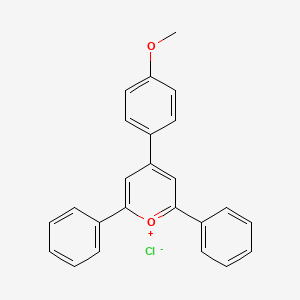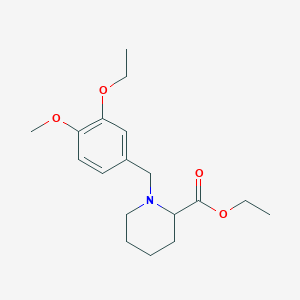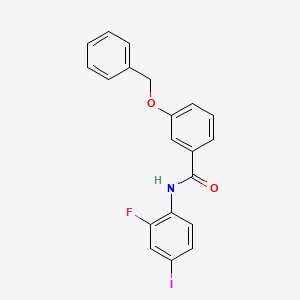
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride, also known as MPP+, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to selectively destroy dopaminergic neurons. MPP+ is a toxic compound that is commonly used to create animal models of Parkinson's disease.
作用机制
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ enters dopaminergic neurons through the dopamine transporter. Once inside the neuron, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is oxidized by monoamine oxidase-B (MAO-B) to form the toxic metabolite 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+quinone. 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+quinone then reacts with cellular components, including proteins and DNA, leading to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ selectively destroys dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the striatum, which is responsible for the characteristic motor symptoms of Parkinson's disease. 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ also causes oxidative stress and mitochondrial dysfunction, which may contribute to the pathophysiology of Parkinson's disease.
实验室实验的优点和局限性
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is a useful tool for creating animal models of Parkinson's disease. It selectively destroys dopaminergic neurons in the substantia nigra, which mimics the pathology of Parkinson's disease. However, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is a toxic compound that must be handled with care. Additionally, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ does not replicate all aspects of Parkinson's disease, and other models, such as genetic models, may be more appropriate for certain research questions.
未来方向
There are several future directions for research on 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+. One area of interest is the development of treatments that can protect dopaminergic neurons from 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ toxicity. Another area of interest is the use of 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ in combination with other toxins to create more complex animal models of Parkinson's disease. Finally, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ may be useful in studying the role of oxidative stress and mitochondrial dysfunction in the pathophysiology of Parkinson's disease.
Conclusion:
In conclusion, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is a toxic compound that has been extensively studied in the field of neuroscience. It is commonly used to create animal models of Parkinson's disease, and its selective destruction of dopaminergic neurons mimics the pathology of the disease. 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is a useful tool for studying the pathophysiology of Parkinson's disease, and there are several future directions for research on this compound.
合成方法
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is synthesized through the reaction between 4-methoxybenzaldehyde and diphenylacetonitrile in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to form 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+.
科学研究应用
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is commonly used in the field of neuroscience to create animal models of Parkinson's disease. These models are used to study the disease's pathophysiology and to test potential treatments. 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ selectively destroys dopaminergic neurons in the substantia nigra, which leads to the characteristic motor symptoms of Parkinson's disease.
属性
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenylpyrylium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O2.ClH/c1-25-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)26-24(17-21)20-10-6-3-7-11-20;/h2-17H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGNIGMXBGCEBZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2,6-diphenylpyrylium chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5203575.png)

![1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5203592.png)
![N~1~-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5203596.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5203602.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5203608.png)


![N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5203638.png)

![1-acetyl-17-(2-methyl-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5203656.png)
![5-bromo-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5203657.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5203666.png)